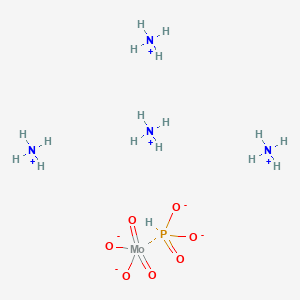
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium is an inorganic salt of phosphomolybdic acid with the chemical formula (NH₄)₃PMo₁₂O₄₀. It is a well-known heteropolymetalate of the Keggin structural class. This compound is recognized for its yellow crystalline appearance and has a molar mass of 1876.35 g/mol . It has found numerous applications in various fields due to its unique properties.
准备方法
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium can be synthesized by heating ammonium orthomolybdate with phosphoric acid and nitric acid. The reaction yields ammonium nitrate, water, and a yellow precipitate of ammonium phosphomolybdate . The reaction is as follows: [ 12 (NH₄)₆Mo₇O₂₄(H₂O)₄ + 7 Na₂HPO₄(H₂O) + 65 HNO₃ \rightarrow 7 (NH₄)₃Mo₁₂PO₄₀ + 51 NH₄NO₃ + 14 NaNO₃ + 56 H₂O ]
化学反应分析
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can act as an oxidizing agent due to the presence of molybdenum in its structure.
Reduction: Under certain conditions, the molybdenum in ammonium phosphomolybdate can be reduced from Mo(VI) to Mo(V).
Substitution: The compound can participate in substitution reactions where its ammonium ions are replaced by other cations.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of ammonium phosphomolybdate can lead to the formation of mixed-valence compounds .
科学研究应用
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium has a wide range of scientific research applications, including:
作用机制
The mechanism by which ammonium phosphomolybdate exerts its effects involves its redox activity. The compound can act as an electron reservoir, facilitating electron transfer processes. The molecular targets and pathways involved include the participation of bridging oxygen atoms with reduced metal ion Mo(V) and nearest oxidized Mo(VI) partner . This redox activity is crucial for its applications in catalysis and other fields.
相似化合物的比较
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium can be compared with other similar compounds, such as:
- Ammonium molybdophosphate
- Triammonium 12-molybdophosphate
These compounds share similar structural features but differ in their specific applications and properties. This compound is unique due to its robust electron reservoir capability and its wide range of applications in various fields .
属性
IUPAC Name |
tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNQTQIEOTWZFO-UHFFFAOYSA-Q |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16MoN4O7P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














